molecular formula C20H23ClF3NO2 B15384309 (S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Katalognummer: B15384309
Molekulargewicht: 401.8 g/mol
InChI-Schlüssel: SAZAIOJRWFBZDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chiral tetrahydroisoquinoline (TIQ) derivative characterized by:

  • A 4-(trifluoromethyl)phenethyl group at position 1, contributing lipophilicity and metabolic stability due to the CF₃ moiety.
  • (S)-Stereochemistry at the chiral center, critical for enantioselective biological activity.
  • Hydrochloride salt form, improving aqueous solubility for pharmaceutical applications .

Eigenschaften

Molekularformel

C20H23ClF3NO2

Molekulargewicht

401.8 g/mol

IUPAC-Name

6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C20H22F3NO2.ClH/c1-25-18-11-14-9-10-24-17(16(14)12-19(18)26-2)8-5-13-3-6-15(7-4-13)20(21,22)23;/h3-4,6-7,11-12,17,24H,5,8-10H2,1-2H3;1H

InChI-Schlüssel

SAZAIOJRWFBZDZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(NCCC2=C1)CCC3=CC=C(C=C3)C(F)(F)F)OC.Cl

Herkunft des Produkts

United States

Biologische Aktivität

(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No: 1296659-30-7) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. The structure of this compound features a complex arrangement that may influence its interaction with biological targets.

  • Molecular Formula : C20H23ClF3NO2
  • Molecular Weight : 401.85 g/mol
  • Purity : ≥ 98%

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit significant neuroprotective properties. For instance, studies have shown that compounds within this class can reduce neuronal cell death and inflammation in models of neurodegenerative diseases such as Alzheimer's disease (AD). The mechanisms often involve the modulation of oxidative stress and inflammatory pathways .

Antineoplastic Activity

Tetrahydroisoquinoline derivatives have also been investigated for their antitumor properties. Some studies highlight their ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, certain THIQ analogs have demonstrated effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

The compound's biological profile may extend to antimicrobial activity. THIQ derivatives have shown promise against various pathogens, including bacteria and parasites. The structural features of these compounds can be optimized to enhance their efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of (S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is crucial for designing more potent analogs. The presence of the trifluoromethyl group is believed to enhance lipophilicity and receptor binding affinity. Studies suggest that modifications to the aryl substituents can yield variations in selectivity and potency against specific biological targets .

Neuroprotection in Alzheimer's Models

In a study evaluating various THIQ derivatives for neuroprotective effects, it was found that (S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline exhibited significant reductions in amyloid-beta-induced cytotoxicity in neuronal cultures. This suggests its potential as a therapeutic agent for AD .

Anticancer Activity

Another investigation focused on the anticancer properties of THIQ compounds revealed that (S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline effectively inhibited cell growth in several cancer cell lines including breast and colon cancer cells. The compound induced apoptosis through the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the TIQ Core

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Stereochemistry Salt Form Similarity Score Key Properties
Target Compound 4-(Trifluoromethyl)phenethyl, 6,7-dimethoxy (S)-configuration Hydrochloride High lipophilicity (CF₃), enhanced metabolic stability
6,7-Dimethoxy-1-(4-methoxyphenyl)-TIQ hydrochloride (CAS 4118-36-9) 4-Methoxyphenyl Not specified Hydrochloride 1.00 Increased polarity (methoxy) but reduced metabolic resistance compared to CF₃
6,7-Dimethoxy-1-phenyl-TIQ (CAS 301325-93-9) Phenyl Not specified Free base 0.98 Lower solubility; lacks electron-withdrawing groups
2-Chloro-6,7-dimethoxy-TIQ (CAS 2328-12-3) 2-Chloro Not specified Hydrochloride 0.98 Chlorine substitution may enhance halogen bonding but reduce steric bulk
(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-TIQ-3-carboxylate Phenyl, methyl ester (1S,3S) Free base Carboxylate ester introduces hydrogen-bonding sites; stereochemistry impacts catalysis
Key Observations:
  • Trifluoromethyl vs. Methoxy/Phenyl : The CF₃ group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to methoxy or phenyl analogs .
  • Salt Forms : Hydrochloride salts (e.g., target compound, CAS 4118-36-9) improve solubility, critical for bioavailability, whereas free bases (e.g., CAS 301325-93-9) may require formulation adjustments .

Pharmacological Implications

  • Receptor Binding : The 6,7-dimethoxy motif is common in dopamine receptor ligands. The CF₃ group may enhance affinity for hydrophobic binding pockets compared to methoxy or phenyl analogs.

Q & A

Q. What are the key synthetic strategies for preparing (S)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride?

The synthesis typically involves multi-step procedures:

Core Formation : Construction of the tetrahydroisoquinoline backbone via Pictet-Spengler or Bischler-Napieralski reactions, followed by reduction to generate the tetrahydro structure .

Substituent Introduction : Methoxy groups at positions 6 and 7 are introduced via selective alkylation or demethylation of protected intermediates. The 4-(trifluoromethyl)phenethyl moiety is attached through nucleophilic substitution or reductive amination .

Chiral Resolution : The (S)-enantiomer is isolated using chiral HPLC or asymmetric catalysis (e.g., palladium-catalyzed enantioselective cycloadditions) .

Salt Formation : Hydrochloride salt is precipitated by treating the free base with HCl in anhydrous conditions .

Q. Key Challenges :

  • Ensuring regioselectivity during methoxylation.
  • Maintaining stereochemical integrity during phenethylation.

Q. How is the compound characterized structurally, and what analytical methods are critical for confirming its purity?

Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy groups at 6/7, trifluoromethylphenethyl chain) and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C20_{20}H23_{23}F3_3NClO2+_2^+) and isotopic patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry of the (S)-enantiomer .
  • HPLC-PDA : Quantifies purity (>95%) and detects trace impurities .

Q. Data Interpretation :

  • Methoxy protons appear as singlets (δ 3.6–3.8 ppm), while the trifluoromethyl group shows a distinct 19^{19}F NMR signal (δ -60 to -65 ppm) .

Q. What structural features influence the compound’s solubility and stability in biological assays?

  • Hydrophobic Groups : The trifluoromethylphenethyl chain increases lipophilicity, requiring DMSO or ethanol for dissolution .
  • Hydrochloride Salt : Enhances aqueous solubility at physiological pH but may degrade under prolonged moisture exposure .
  • Methoxy Groups : Electron-donating substituents stabilize the aromatic ring against oxidative degradation .

Q. Recommendations :

  • Store lyophilized at -20°C.
  • Prepare fresh solutions for in vitro assays to avoid hydrolysis.

Advanced Research Questions

Q. How do substitutions at the 6,7-methoxy and phenethyl positions modulate biological activity?

Structure-Activity Relationship (SAR) Insights :

Substituent PositionFunctional GroupImpact on ActivitySource
6,7MethoxyEnhances binding to adrenergic receptors; increases metabolic stability
1 (Phenethyl)4-TrifluoromethylImproves blood-brain barrier penetration; alters selectivity for CNS targets

Q. Mechanistic Implications :

  • Methoxy groups facilitate π-π stacking with receptor aromatic residues.
  • Trifluoromethyl enhances van der Waals interactions and reduces off-target effects .

Q. What methodological approaches resolve contradictions in reported receptor-binding affinities?

Case Study : Discrepancies in α2_2-adrenergic receptor binding (IC50_{50} values ranging from 10 nM to 1 µM):

Assay Variability : Compare radioligand binding (e.g., 3^3H-clonidine) vs. functional cAMP assays .

Enantiomeric Purity : Verify (S)-configuration via chiral HPLC; impurities in racemic mixtures may skew data .

Membrane Preparation : Use homogeneous cell lines (e.g., CHO-K1 transfected with human α2_2-AR subtypes) to minimize receptor heterogeneity .

Resolution : Standardize protocols across studies and validate with orthogonal assays (e.g., calcium flux).

Q. How can enantioselective synthesis be optimized for scalable production of the (S)-enantiomer?

Strategies :

  • Asymmetric Catalysis : Palladium-catalyzed cycloadditions with chiral ligands (e.g., BINAP) achieve >90% enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., enzymes) with chiral stationary phases for continuous resolution .

Q. Optimization Parameters :

  • Temperature (0–25°C) to balance reaction rate and ee.
  • Solvent polarity (e.g., THF vs. toluene) to stabilize transition states .

Q. What computational tools predict the compound’s pharmacokinetic (PK) and toxicity profiles?

In Silico Workflow :

ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (∼3.2), CNS permeability (+), and CYP450 inhibition risks .

Molecular Dynamics (MD) : Simulate interactions with hERG channels to assess cardiac toxicity .

Docking Studies : Glide or AutoDock Vina models binding to α2_2-adrenergic and serotonin receptors .

Validation : Cross-check with in vitro hepatic microsomal stability and Ames test data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.